2H-1-Benzopyran, 6,7-dimethoxy-
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Overview
Description
2H-1-Benzopyran, 6,7-dimethoxy- is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.2643 g/mol . It is also known by other names such as Ageratochromene, Precocene II, and 6,7-Dimethoxy-2,2-dimethyl-2H-benzo(b)pyran . This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 6,7-dimethoxy- can be achieved through several methods. One common method involves the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . Another method includes the use of alkaline protease from Bacillus licheniformis to catalyze the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound .
Scientific Research Applications
2H-1-Benzopyran, 6,7-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran, 6,7-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions result in its diverse biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 6,7-dimethoxy-4-methyl-: Known for its similar structure and biological activities.
2,2-Dimethyl-5,7-dimethoxy-6-acetyl-2H-1-benzopyran: Another compound with comparable chemical properties and applications.
Uniqueness
2H-1-Benzopyran, 6,7-dimethoxy- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethoxy groups at positions 6 and 7 enhance its stability and solubility, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
41361-61-9 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6,7-dimethoxy-2H-chromene |
InChI |
InChI=1S/C11H12O3/c1-12-10-6-8-4-3-5-14-9(8)7-11(10)13-2/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
HXORFFHKVTWKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CCO2)OC |
Origin of Product |
United States |
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